N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-(4-methylsulfonylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3NO4S/c1-28(26,27)16-9-2-13(3-10-16)4-11-18(25)23-12-17(24)14-5-7-15(8-6-14)19(20,21)22/h2-3,5-10,17,24H,4,11-12H2,1H3,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJZEZILUMSWGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-3-(4-(methylsulfonyl)phenyl)propanamide, a compound featuring both trifluoromethyl and sulfonyl groups, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula : C17H18F3NO3S
- Molecular Weight : Approximately 375.39 g/mol
Structural Characteristics
The structural features of the compound include:
- A trifluoromethyl group, which enhances lipophilicity and may influence biological interactions.
- A methylsulfonyl group, known for its role in enhancing solubility and bioavailability.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, urea derivatives containing sulfonyl groups have shown cytotoxic effects against various cancer cell lines:
This suggests that the incorporation of sulfonyl moieties can enhance the anticancer efficacy of related compounds.
Inhibition of COX Enzymes
Another study highlighted the potential of related compounds as selective inhibitors of cyclooxygenase-2 (COX-2). For example, a compound structurally similar to this compound demonstrated:
This selectivity indicates a promising therapeutic profile for inflammatory conditions.
The biological activity of this compound may be attributed to several mechanisms:
- Down-regulation of Oncogenes : Studies have shown that related compounds can down-regulate key oncogenes such as PALB2, BRCA1, and BRCA2 in specific cancer cell lines, indicating a potential mechanism for their anticancer effects .
- Protein Interactions : Molecular docking studies suggest that these compounds can effectively inhibit target proteins involved in cancer progression, such as enoyl reductase in Escherichia coli and human Son of sevenless homolog 1 (SOS1) .
Table: Summary of Biological Activities
| Activity Type | Related Compound | IC50 (μM) | Notes |
|---|---|---|---|
| Anticancer | Urea Derivative | 12.4 - 17.8 | Effective against HCT116 and HePG2 cell lines |
| COX-2 Inhibition | Similar Compound | 0.25 | Selective inhibition compared to COX-1 |
| Gene Expression | Various Compounds | N/A | Down-regulates oncogenes in cancer cells |
Clinical Relevance
While this compound is still under investigation and not yet approved for clinical use, its structural characteristics suggest potential applications in treating cancers and inflammatory diseases.
Preparation Methods
Hydroxyl Protection Strategies
The primary alcohol group in 2-(4-(trifluoromethyl)phenyl)ethanol is protected to prevent undesired side reactions during subsequent steps. Common protecting groups include p-toluenesulfonyl (tosyl) and trifluoromethanesulfonyl (trifyl) . For example, treatment with p-toluenesulfonyl chloride in dichloromethane (DCM) at 0–5°C yields 2-(4-(trifluoromethyl)phenyl)ethyl tosylate with >90% purity. This step minimizes isomerization and disubstituted byproducts, which are critical for maintaining final product quality.
Amide Bond Formation
The protected intermediate reacts with 3-(4-(methylsulfonyl)phenyl)propanoic acid derivatives under coupling conditions. A preferred method involves using 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to activate the carboxylic acid, followed by reaction with the amine derivative of the protected alcohol. Yields of 75–81% are achievable when using triethylamine as a base and maintaining temperatures at 80–85°C.
Deprotection and Final Purification
The tosyl group is removed via hydrolysis in acidic conditions (e.g., 6M HCl at reflux) to regenerate the hydroxyl group. Subsequent purification by silica gel chromatography (4:1 petroleum ether:ethyl acetate) or recrystallization from ethanol/water mixtures enhances purity to >98%.
Optimization of Reaction Conditions
Solvent Selection
Solvent choice significantly impacts reaction efficiency (Table 1). Polar aprotic solvents like t-AmylOH and dimethylacetamide (DMAc) facilitate higher yields (64–81%) compared to non-polar solvents like toluene (14%).
Table 1: Solvent Effects on Amide Coupling Yield
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| t-AmylOH | 81 | 98.5 |
| DMAc | 54 | 97.2 |
| Toluene | 14 | 89.1 |
| Tetrahydrofuran | 30 | 93.4 |
Catalytic Systems
Palladium-based catalysts (e.g., Pd(OAc)₂) paired with silver fluoride (AgF) enable efficient C–N bond formation in aromatic systems. A 10 mol% Pd(OAc)₂ loading with 1.5 equivalents of AgF in t-AmylOH achieves 81% yield after 12 hours at 85°C.
Impurity Control and Analytical Characterization
Major Impurities
Mitigation Strategies
- Protecting group selection : Tosyl groups reduce isomer content to <0.05% compared to mesyl groups (>2%).
- Base optimization : Triethylamine minimizes disubstitution (<0.1%) compared to stronger bases like DBU.
Table 2: Impurity Profiles Under Different Conditions
| Condition | Isomer Content (%) | Disubstituted Byproduct (%) |
|---|---|---|
| Tosyl protection | 0.03 | 0.08 |
| Mesyl protection | 2.1 | 1.5 |
| Triethylamine base | 0.05 | 0.10 |
| DBU base | 0.12 | 0.85 |
Scalability and Industrial Relevance
Pilot-Scale Synthesis
A patented process describes kilogram-scale production using continuous flow reactors. Key parameters include:
Environmental Considerations
Solvent recovery systems (e.g., vacuum distillation at 30–50°C) reduce waste generation by 40%. Ethyl acetate, used in washing steps, is recycled with >95% efficiency.
Q & A
Basic: What are the optimized synthetic routes for this compound, and how can reaction conditions be controlled to maximize yield?
Methodological Answer:
The synthesis involves multi-step organic reactions, typically starting with functionalization of the trifluoromethylphenyl moiety. Key steps include:
- Step 1: Nucleophilic substitution to introduce the hydroxyethyl group via Grignard reagents or epoxide ring-opening reactions under anhydrous conditions .
- Step 2: Amidation using coupling agents (e.g., EDC/HOBt) to link the propanamide chain to the sulfonylphenyl group .
- Step 3: Final purification via column chromatography or recrystallization to achieve >95% purity .
Critical Parameters:
- Temperature: Maintain 0–5°C during Grignard reactions to prevent side-product formation.
- Catalysts: Use Pd/C for hydrogenation steps to reduce nitro intermediates efficiently .
- Solvent Choice: Dichloromethane or DMF enhances solubility of aromatic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
